molecular formula C8H16N2O3S B7892304 2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide

2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide

Cat. No.: B7892304
M. Wt: 220.29 g/mol
InChI Key: XJTMDRFRVHTUHI-UHFFFAOYSA-N
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Description

2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide is a chemical compound with the molecular formula C8H16N2O3S It is known for its unique structure, which includes a thiolane ring with a dioxo substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide typically involves the reaction of a thiolane derivative with an amino acid derivative. One common method includes the reaction of 3-chloropropanoic acid with thiolane-1,1-dioxide in the presence of a base, followed by the introduction of an amine group to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl-substituted thiolane derivatives.

    Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanamide group.

    2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Uniqueness

2-Amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its thiolane ring with a dioxo substitution and the presence of an amino group make it a versatile compound in various chemical and biological contexts.

Properties

IUPAC Name

2-amino-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7/h6-7H,2-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMDRFRVHTUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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